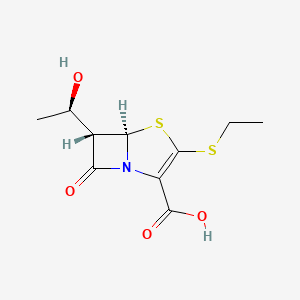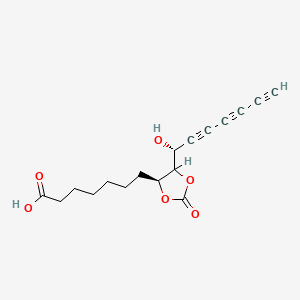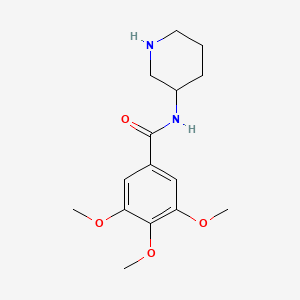
Troxipid
Übersicht
Beschreibung
Troxipide is a drug used for the treatment of dyspepsia (indigestion), stomach and intestinal ulcers, acute gastritis, and acute exacerbation of chronic gastritis . It is not recommended for use in patients less than 18 years of age .
Synthesis Analysis
A study aimed to explore the metabolic, pharmacokinetic, and pharmacological mechanisms of troxipide in rats with gastric ulcers compared to normal control (NC) rats. The metabolic study was performed by a highly selective, high-resolution mass spectrometry method .
Molecular Structure Analysis
Troxipide is a member of benzamides. It belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof .
Chemical Reactions Analysis
The metabolic study of Troxipide was performed by a highly selective, high-resolution mass spectrometry method. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra .
Physical And Chemical Properties Analysis
Troxipide has a molecular formula of C15H22N2O4 and a molar mass of 294.351 g·mol −1 .
Wissenschaftliche Forschungsanwendungen
Behandlung von Magengeschwüren
Troxipid: ist vor allem für seine Wirksamkeit bei der Behandlung von Magengeschwüren (GU) bekannt. Es verbessert die Durchblutung der Magenschleimhaut und die Schleimsekretion, die für den Schutz der Magenschleimhaut vor ätzenden Substanzen entscheidend sind . Die Verbindung erleichtert auch die Glykoproteinausscheidung in der Magenschleimhaut und unterstützt so die Reparatur und Regeneration des geschädigten Gewebes .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Wirkungen von this compound sind im Zusammenhang mit dem Schutz der Magenschleimhaut bedeutsam. Es hemmt entzündliche Reaktionen und Schleimhautschäden, die durch Neutrophile vermittelt werden, die häufig an der Pathogenese von Magengeschwüren beteiligt sind .
Pharmakokinetik bei der Behandlung von Geschwüren
Das pharmakokinetische Profil von this compound zeigt, dass seine maximale Konzentration (Cmax), die Absorptionsrate (Ka) und die Fläche unter der Kurve (AUC) bei Ratten mit GU im Vergleich zu normalen Kontrollratten signifikant erhöht sind. Dies deutet auf eine unterschiedliche metabolische und pharmakokinetische Reaktion in Krankheitszuständen hin, die die Dosierung und therapeutische Strategien beeinflussen könnte .
Modulation biochemischer Faktoren
Die Forschung zeigt, dass this compound die Spiegel verschiedener biochemischer Faktoren wie Interleukine (IL-6, IL-10), Tumornekrosefaktor-alpha (TNF-α) und Interferon-gamma (IFN-γ) beeinflusst. Diese Faktoren spielen eine Rolle bei Entzündungen und Immunreaktionen und unterstreichen das Potenzial von this compound bei der Modulation von immunvermittelten Krankheiten .
Regulation der Prostaglandinspiegel
Es wurde gezeigt, dass this compound die Prostaglandinspiegel in der Magenschleimhaut erhöht. Prostaglandine wie PG E2 und PG I2 sind bekanntlich förderlich für die Heilung von Magengeschwüren, was darauf hindeutet, dass this compound seine therapeutischen Wirkungen möglicherweise durch die Modulation endogener Prostaglandinwege ausübt .
Kollagenregeneration und Geschwurreparatur
Die Verbindung fördert die Kollagenregeneration an der Geschwurbasis, was ein entscheidender Aspekt des Heilungsprozesses bei peptischen Geschwüren ist. Diese regenerative Kapazität könnte bei der Entwicklung von Therapien für verschiedene Arten von Gewebeschäden genutzt werden .
Reduktion von oxidativem Stress
This compound kann die Bildung von Sauerstoffradikalen verhindern, die an neutrophilen induzierten Schäden der Magenschleimhaut beteiligt sind. Durch den Schutz vor oxidativem Stress kann this compound breitere Anwendungen bei Erkrankungen haben, bei denen oxidativer Schaden ein beitragender Faktor ist .
Bioäquivalenz und pharmakokinetisches Profiling
Bioäquivalenzstudien von this compound-Tablettenformulierungen haben gezeigt, dass verschiedene Formulierungen austauschbar verwendet werden können, was für die klinische Praxis und die Entwicklung von Generika wichtig ist. Die pharmakokinetische Profilerstellung gewährleistet auch die Sicherheit und Wirksamkeit von this compound in verschiedenen Patientengruppen .
Wirkmechanismus
Target of Action
Troxipide is a systemic non-antisecretory gastric cytoprotective agent . Its primary targets are the components of the gastric mucosa, specifically glucosamine, mucopolysaccharides, and collagen . These components play a crucial role in maintaining the integrity and function of the gastric mucosa .
Mode of Action
Troxipide interacts with its targets by fortifying the gastric mucosal barrier . It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . Glucosamine stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa, aiding in ulcer healing . Mucopolysaccharides impart structural integrity to the gastric mucosa, and collagen provides mechanical protection, high tensile strength, and slow digestibility to the gastric mucosa .
Biochemical Pathways
Troxipide affects the prostaglandin (PG) pathway, particularly PGE2 . These cytoprotective PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium . Thus, continuous generation of PGE2 by gastric mucosa is crucial for the maintenance of mucosal integrity and protection against ulcerogenic and necrotizing agents .
Pharmacokinetics
Troxipide is well absorbed throughout the gastrointestinal tract with a relative bioavailability of 99.6% . It has an elimination half-life of 7.5 hours and is excreted in urine . In a study, the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of troxipide were significantly increased in rats with gastric ulcers compared with normal control rats .
Result of Action
The result of Troxipide’s action is the protection of the gastric mucosa. It increases mucus production, cytoprotective prostaglandin secretion, and regeneration of collagen fibers . It also reduces inflammatory mediator-induced neutrophil migration and reactive oxygen species generation in the gastric mucosa, enhancing gastric mucosal metabolism and microcirculation .
Safety and Hazards
When handling Troxipide, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The therapeutic mechanisms underlying the metabolic, pharmacokinetic, and pharmacological properties of troxipide in vivo in rats deserve further attention based on the importance of troxipide in the treatment of gastric ulcers in this study, and these mechanisms could be targets for future studies . Furthermore, Troxipide was found to be superior to Ranitidine for both, the complete resolution and improvement of endoscopic gastritis. Higher proportion of patients showed complete healing of erosions, oozing, and edema with Troxipide as compared to Ranitidine .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30751-05-4 | |
| Record name | Troxipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troxipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troxipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Troxipide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROXIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)
![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)
![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)
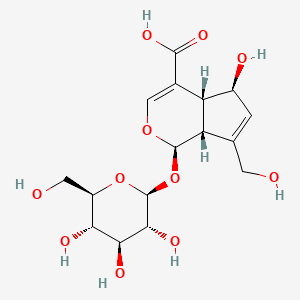
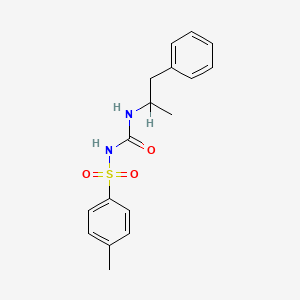
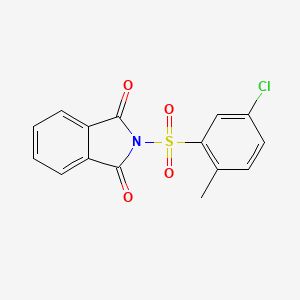

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1681530.png)
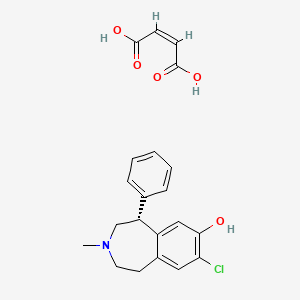

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
